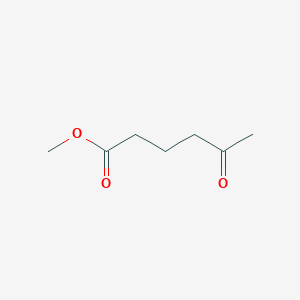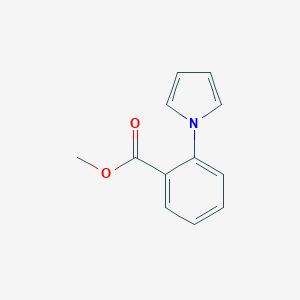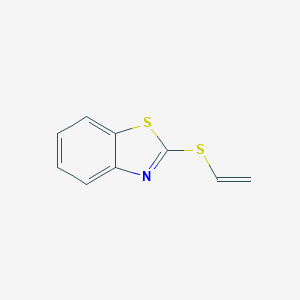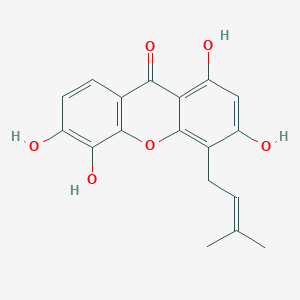
Ugaxanthone
Overview
Description
Preparation Methods
Ugaxanthone can be prepared through extraction and purification from plant sources. The primary method involves extracting the compound from the plant parts such as roots, stems, leaves, or fruits. The extraction process typically includes the following steps :
Extraction: Plant material is subjected to solvent extraction using organic solvents like ethanol or dichloromethane.
Purification: The crude extract is then purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Ugaxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and conditions include :
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of hydroxyxanthones.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ugaxanthone has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a reference compound in the study of xanthones and their derivatives.
Biology: this compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.
Medicine: The compound has shown potential anticancer activity, particularly against breast, colon, and lung cancers.
Industry: this compound is used in the development of natural dyes and pigments due to its vibrant yellow color.
Mechanism of Action
The mechanism of action of ugaxanthone involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are crucial for cell survival, proliferation, and apoptosis. This compound exerts its effects by inducing apoptosis, autophagy, and cell cycle arrest in cancer cells. It also interacts with molecular targets involved in these pathways, leading to its antiproliferative and apoptotic effects.
Comparison with Similar Compounds
Ugaxanthone is unique among xanthones due to its specific prenylation pattern at the 4-position. Similar compounds include :
Mbarraxanthone: This compound is also isolated from Symphonia globulifera and has a similar structure but differs in the position of hydroxyl groups.
Garcinone E: Another prenylated xanthone with significant anticancer activity.
Mangostanaxanthone IV: Known for its cytotoxic effects against various cancer cell lines.
This compound stands out due to its specific biological activities and its potential to overcome drug resistance in cancer therapy.
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFNBISWJNCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318119 | |
| Record name | Ugaxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13179-11-8 | |
| Record name | Ugaxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ugaxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ugaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of ugaxanthone and where has it been discovered?
A1: this compound is a naturally occurring xanthone derivative. Its chemical structure is defined as 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone []. This compound was originally isolated from the stem bark of Symphonia globulifera L., a tree species known for its medicinal properties [, ].
Q2: Has the complete spectroscopic characterization of this compound been reported?
A2: While this compound was initially isolated and its structure proposed in earlier studies, complete spectroscopic data was not reported until more recently. A 2011 study provided the full spectroscopic characterization, including 1D and 2D NMR data, for the first time []. This comprehensive data is crucial for confirming its structure and differentiating it from other closely related xanthone derivatives.
Q3: Are there other xanthone derivatives found alongside this compound in Symphonia globulifera?
A3: Yes, Symphonia globulifera is a rich source of xanthone derivatives. In addition to this compound, researchers have also isolated mbarraxanthone (4-(3,3-dimethylallyl)-1,3,7-trihydroxyxanthone) and the more common gentisein (1,3,7-trihydroxyxanthone) from this plant []. Interestingly, a new polyoxygenated xanthone named globulixanthone F was also discovered in the same study [], highlighting the diverse chemical profile of this plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


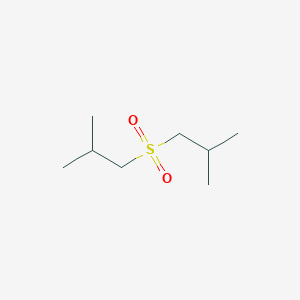

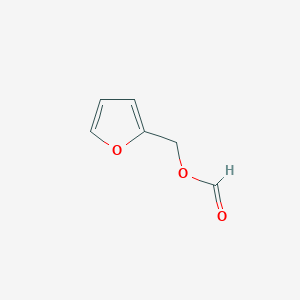
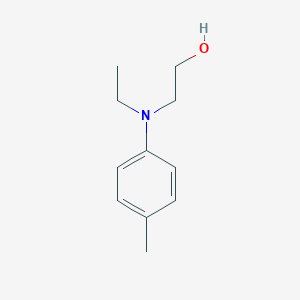
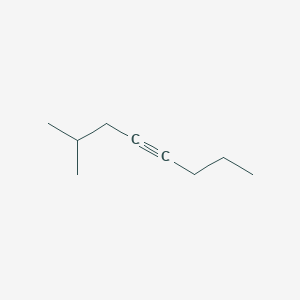

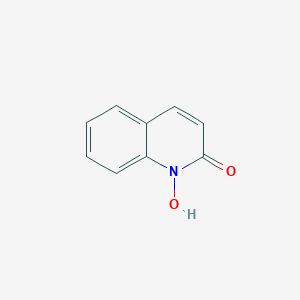


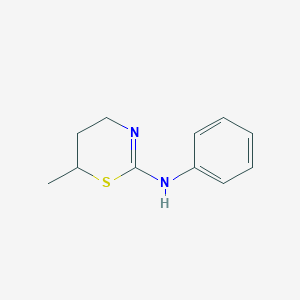
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
